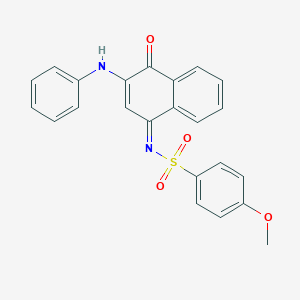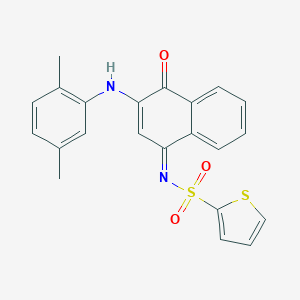![molecular formula C24H19NO5S B281382 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate](/img/structure/B281382.png)
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate, also known as ANSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ANSA is a fluorescent probe that can be used to detect enzymes and protein interactions in biological systems.
Aplicaciones Científicas De Investigación
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe to detect enzyme activity and protein interactions in biological systems. 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate can be used to measure the activity of enzymes such as proteases, kinases, and phosphatases. It can also be used to study protein-protein interactions and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate involves its ability to undergo a fluorescence resonance energy transfer (FRET) process. 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate contains a fluorophore and a quencher group that are separated by a short linker. When 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate is in close proximity to an enzyme or protein of interest, the enzyme or protein can cleave the linker, causing the fluorophore and quencher to separate. This results in an increase in fluorescence intensity, which can be measured to determine enzyme activity or protein interactions.
Biochemical and Physiological Effects
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has been shown to have minimal biochemical and physiological effects in biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate should be used with caution in experiments involving living cells, as it may affect cellular function at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has several advantages for lab experiments. It is a highly sensitive and specific probe that can be used to detect enzyme activity and protein interactions in real-time. It is also easy to use and can be applied to a wide range of biological systems. However, 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. It also requires specialized equipment for fluorescence measurements, which may not be available in all labs.
Direcciones Futuras
There are several future directions for research involving 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate. One potential application is in drug discovery, where 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate could be used to screen for potential drug candidates that target specific enzymes or proteins. Another potential application is in the development of biosensors for medical diagnostics. 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate could be used to detect biomarkers in patient samples, providing a rapid and accurate diagnosis of diseases. Finally, 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate could be used in the development of new imaging techniques for biological systems, allowing researchers to visualize enzyme activity and protein interactions in real-time.
Conclusion
In conclusion, 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate is a chemical compound that has significant potential for scientific research applications. Its ability to detect enzyme activity and protein interactions in real-time makes it a valuable tool for understanding biological systems. While 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has some limitations, its advantages make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate involves the reaction of 2-naphthylamine with acetic anhydride to form 4-acetylamino-1-naphthalenesulfonic acid. The resulting compound is then reacted with acetic anhydride and pyridine to form 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.
Propiedades
Fórmula molecular |
C24H19NO5S |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C24H19NO5S/c1-16(26)25(31(28,29)20-12-11-18-7-3-4-8-19(18)15-20)23-13-14-24(30-17(2)27)22-10-6-5-9-21(22)23/h3-15H,1-2H3 |
Clave InChI |
AUZDFXHFUORJRV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)

![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)


![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)


